Cas no 2248971-85-7 (4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride)

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride structure
2248971-85-7 structure
商品名:4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride
CAS番号:2248971-85-7
MF:C13H13FN4O3S
メガワット:324.330724477768
CID:5412813
PubChem ID:136572307

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 4-[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]benzene-1-sulfonyl fluoride
    • AKOS034125255
    • 2248971-85-7
    • 4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride
    • Z3488675923
    • EN300-26612499
    • 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride
    • インチ: 1S/C13H13FN4O3S/c1-17-7-6-12(13(17)19)18-8-11(15-16-18)9-2-4-10(5-3-9)22(14,20)21/h2-5,8,12H,6-7H2,1H3
    • InChIKey: SVYRZRNONCWJAB-UHFFFAOYSA-N
    • ほほえんだ: C1(S(F)(=O)=O)=CC=C(C2=CN(C3CCN(C)C3=O)N=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 324.06923963g/mol
  • どういたいしつりょう: 324.06923963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 93.5Ų

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 552.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): -2.08±0.40(Predicted)

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26612499-0.05g
4-[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]benzene-1-sulfonyl fluoride
2248971-85-7 95.0%
0.05g
$212.0 2025-03-20

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride 関連文献

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluorideに関する追加情報

Introduction to 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride (CAS No. 2248971-85-7)

4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2248971-85-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in the development of active pharmaceutical ingredients (APIs) and biologically active molecules.

The molecular structure of 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride features a benzenesulfonyl group linked to a triazolyl moiety, which is further substituted with a 1-methyl-2-oxo-pyrrolidinyl unit. This unique architecture makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex heterocyclic frameworks. The presence of the sulfonyl fluoride group enhances its reactivity, allowing for facile coupling reactions with nucleophiles such as amines and thiols, which are common in drug discovery and medicinal chemistry.

In recent years, there has been a growing interest in sulfonyl fluorides due to their ability to act as leaving groups in nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, where they can serve as precursors to more stable sulfoxides or sulfones. The compound’s ability to participate in such transformations makes it a valuable tool for synthetic chemists working on the development of novel therapeutic agents.

One of the most compelling aspects of 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride is its potential application in the synthesis of biologically active molecules. The triazolyl group is known to be a privileged scaffold in medicinal chemistry, often found in drugs with significant pharmacological activity. For instance, triazoles have been incorporated into antifungal agents, antiviral drugs, and anti-inflammatory compounds. The combination of this scaffold with the benzenesulfonyl fluoride moiety suggests that this compound could serve as a precursor to molecules with enhanced biological activity.

Recent studies have highlighted the importance of sulfonyl fluorides in drug design. For example, sulfonyl fluorides have been used to improve the metabolic stability of drug candidates by preventing unwanted hydrolysis. Additionally, they can enhance binding affinity by introducing fluorine atoms into critical pharmacophoric regions. The compound 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride exemplifies these advantages, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride involves multiple steps that require careful optimization to ensure high yield and purity. Typically, the process begins with the preparation of the triazolyl intermediate through cycloaddition reactions between azides and alkynes. This intermediate is then functionalized with the 1-methyl-2 oxo-pyrrolidinyl group via nucleophilic substitution or other suitable coupling reactions. Finally, the benzenesulfonyl group is introduced via sulfonylation reactions using appropriate sulfonylation reagents.

The use of 4-[1-(1-Methyl 2 oxo 3 pyrrolidinyl) 1H 12 3 triazol 4 yl]benzenesulfonyl fluoride as a building block has been explored in several research endeavors. For instance, researchers have utilized this compound to synthesize novel inhibitors of enzymes involved in inflammatory pathways. By modifying the substituents on the triazolyl group and the benzenesulfonyl moiety, it is possible to fine-tune the biological activity of derived compounds. Such modifications can lead to the discovery of new drugs with improved efficacy and reduced side effects.

The versatility of CAS No. 2248971857 also extends to its application in material science and chemical biology. Sulfonyl fluorides are known to exhibit unique electronic properties when incorporated into organic materials, making them useful in the development of optoelectronic devices. Additionally, they can serve as probes for studying protein-ligand interactions due to their ability to undergo specific chemical transformations upon binding.

In conclusion,4-[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)[(bold text here)]]]]]]]]]]]]]]]benzenesulfonyl fluoride (CAS No. 2248971857) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structure and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound,CAS No 2248971857 will undoubtedly play a crucial role in advancing our understanding of organic chemistry and its applications.

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